3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring fused with an oxazolidine-2,4-dione core. The molecule is substituted with a propanoyl group linked to a 3,4-dichlorophenyl moiety. The oxazolidine-2,4-dione ring system is structurally analogous to known bioactive compounds, such as vinclozolin (a fungicide) and hydantoin derivatives, which are associated with diverse biological activities .
Properties
IUPAC Name |
3-[1-[3-(3,4-dichlorophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4/c18-13-3-1-11(9-14(13)19)2-4-15(22)20-7-5-12(6-8-20)21-16(23)10-25-17(21)24/h1,3,9,12H,2,4-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKDNBGPPAAEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with 3,4-dichlorophenylpropanoic acid, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized against analogous oxazolidine-2,4-dione and imidazolidine derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle :
- The target compound combines oxazolidine-2,4-dione with a piperidine ring, enhancing conformational flexibility compared to vinclozolin’s rigid oxazolidine core .
- Hydantoin derivatives (e.g., ) feature an imidazolidine ring, which may alter hydrogen-bonding capacity and metabolic stability.
Substituent Effects: The 3,4-dichlorophenyl group in the target compound differs from the 3,5-dichlorophenyl substitution in vinclozolin and hydantoin analogs. This positional isomerism could influence receptor binding specificity and potency.
Functional and Bioactivity Insights
- Vinclozolin : Demonstrated broad-spectrum antifungal activity by targeting fungal cytochrome P450 enzymes .
- Hydantoin Analogs : Exhibit moderate antimicrobial activity but lower environmental persistence compared to oxazolidine derivatives .
- However, the piperidine-propanoyl extension may reduce off-target effects observed in simpler dichlorophenyl derivatives.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling between a piperidine derivative and a 3,4-dichlorophenylpropanoyl group, followed by oxazolidine-2,4-dione ring formation. Key steps include:
- Controlled temperature : Reactions often require refluxing in solvents like dichloromethane or ethanol to enhance yield and purity .
- Base selection : Triethylamine is commonly used to deprotonate intermediates and facilitate nucleophilic attack .
- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity. Analytical techniques (e.g., NMR, LC-MS) validate structural integrity at each step .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural identity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of the piperidin-4-yl, propanoyl, and dichlorophenyl groups. Key signals include aromatic protons (δ 7.2–7.5 ppm) and oxazolidine-dione carbonyls (δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~435 g/mol) and isotopic patterns .
- HPLC : Assesses purity (>99%) and identifies potential byproducts from incomplete coupling or cyclization .
Q. How does the compound’s solubility and stability influence experimental design in biological assays?
- Methodological Answer :
- Solubility : The compound exhibits moderate solubility in DMSO or ethanol (10–20 mM stock solutions recommended). Sonication or mild heating (≤40°C) may aid dissolution without degradation .
- Stability : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the oxazolidine-dione ring. Stability in aqueous buffers (pH 7.4) should be tested via LC-MS over 24–48 hours before biological use .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain discrepancies in efficacy .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo activity .
- Dose optimization : Conduct dose-response studies in animal models to align with in vitro IC values, adjusting for bioavailability limitations .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The dichlorophenyl group may engage in hydrophobic interactions, while the oxazolidine-dione moiety could form hydrogen bonds .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for interaction .
- QSAR studies : Corporate structural analogs (e.g., from ) to refine activity predictions and guide synthetic modifications .
Q. What experimental approaches can elucidate the role of the 3,4-dichlorophenyl group in structure-activity relationships (SAR)?
- Methodological Answer :
- Isosteric replacement : Synthesize analogs with fluorophenyl or methylphenyl groups to evaluate halogen-dependent activity .
- Free-energy perturbation (FEP) : Quantify the energetic contribution of chlorine atoms to target binding .
- Biological assays : Compare IC values against parent compound in enzyme inhibition or receptor binding assays .
Q. How can researchers address low yield in the final cyclization step of the oxazolidine-2,4-dione ring?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% through controlled microwave irradiation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate ring closure .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track carbonyl stretching frequencies (∼1800 cm) and optimize reaction termination .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
